4-(1-Ethoxyethoxy)-N,N-diphenylaniline

Description

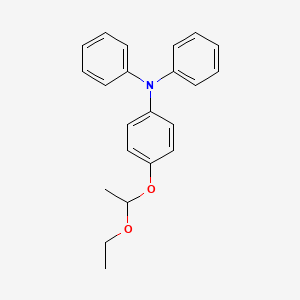

4-(1-Ethoxyethoxy)-N,N-diphenylaniline is a triarylamine derivative characterized by a central N,N-diphenylaniline core substituted at the para-position with a 1-ethoxyethoxy group. The ethoxyethoxy group likely enhances solubility and modulates electronic properties, making it relevant for use in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and molecular dopants .

Properties

CAS No. |

880544-72-9 |

|---|---|

Molecular Formula |

C22H23NO2 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

4-(1-ethoxyethoxy)-N,N-diphenylaniline |

InChI |

InChI=1S/C22H23NO2/c1-3-24-18(2)25-22-16-14-21(15-17-22)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-18H,3H2,1-2H3 |

InChI Key |

MLIUVLHCCFNSKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethoxyethoxy)-N,N-diphenylaniline typically involves the reaction of p-hydroxystyrene with ethyl vinyl ether in the presence of p-toluenesulfonic acid as a catalyst. This reaction leads to the formation of the ethoxyethoxy group attached to the benzene ring . The reaction conditions are crucial, as the product is prone to hydrolysis in acidic environments, which can lead to by-products and lower yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high purity and yield. This includes the use of vacuum distillation to purify the product and remove any by-products . The process is designed to be efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxyethoxy)-N,N-diphenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(1-Ethoxyethoxy)-N,N-diphenylaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethoxy)-N,N-diphenylaniline involves its interaction with molecular targets through various pathways. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, while the diphenylaniline moiety can engage in π-π interactions with aromatic systems . These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Substituent Diversity and Electronic Properties

Compounds with electron-donating or electron-withdrawing substituents on the N,N-diphenylaniline core exhibit distinct electronic behaviors. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Bromo) : Enhance stability and reactivity in cross-coupling reactions but reduce charge mobility .

- π-Extending Groups (e.g., Ethynyl) : Improve conjugation for light-harvesting applications, as seen in BODIPY-TPA triads .

- Heterocyclic Substituents (e.g., Benzimidazolyl, Benzothiazolyl) : Act as strong electron acceptors, enabling applications in doping (N-DPBI) or solvatochromic probes .

- Ethoxyethoxy Group (Hypothesized for this compound) : Likely balances solubility and moderate electron donation, analogous to methoxy groups in 3-Methoxy-N,N-diphenylaniline (used in dendrimer synthesis) .

Optical and Photophysical Properties

Substituents significantly influence absorption/emission spectra and excited-state dynamics:

- Azulene-Diphenylaniline Conjugates : Exhibit intense visible absorption (λex = 425–450 nm) due to extended π-systems .

- HLCT-State Compounds (e.g., TOND) : Show dual localized and charge-transfer excited states, enabling high electroluminescence efficiency (e.g., 1% quantum efficiency in LEDs) .

- Solvatochromic Probes (e.g., Benzothiazolyl Derivatives) : Display large Stokes shifts (>100 nm) in polar solvents, indicating intramolecular charge transfer (ICT) .

Theoretical Insights

Density functional theory (DFT) studies on derivatives like TPA-PA (phenanthrene-substituted) reveal:

Biological Activity

4-(1-Ethoxyethoxy)-N,N-diphenylaniline is a compound that has garnered attention in various fields, particularly in organic electronics and phototherapy. Its unique structure, characterized by the presence of an ethoxyethoxy group and two phenyl rings, contributes to its biological activity and potential applications.

- Molecular Formula : C18H22N2O2

- Molecular Weight : 302.38 g/mol

- CAS Number : 880544-72-9

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its cytotoxic effects and potential as a therapeutic agent.

Cytotoxicity Studies

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated an IC50 value of 6.5 μg/mL against A549 lung cancer cells when subjected to laser irradiation, indicating high photocytotoxicity under specific conditions .

| Compound | Cell Line | IC50 (μg/mL) | Treatment Method |

|---|---|---|---|

| This compound | A549 (lung cancer) | 6.5 | Laser irradiation |

The mechanism by which this compound exerts its biological effects is likely related to its ability to generate reactive oxygen species (ROS) upon exposure to light, which can lead to cellular damage and apoptosis in cancer cells . The compound's structure enhances its interaction with biological membranes and cellular targets, potentially increasing its efficacy as an anticancer agent.

Photothermal Therapy Applications

In a study focusing on photothermal therapy, nanoparticles functionalized with compounds similar to this compound were evaluated for their ability to convert light into heat, effectively targeting cancer cells. The results showed that upon irradiation, these nanoparticles could significantly increase the temperature of the surrounding medium, leading to enhanced cytotoxic effects on tumor cells .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Enhanced Lipophilicity : The ethoxyethoxy group increases the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

- Selective Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted therapies.

- Potential for Drug Development : Due to its unique properties, there is potential for further development into pharmaceutical applications aimed at treating various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.